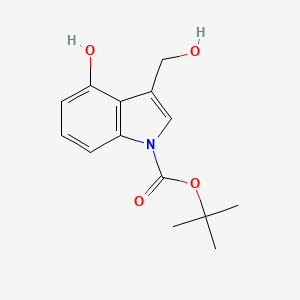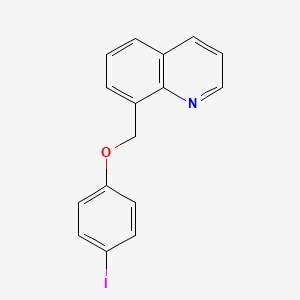
6-Bromo-1,1-dioxothiochroman-4-one
概要
説明
6-Bromo-1,1-dioxothiochroman-4-one (6-Br-DTC) is a thiochromanone compound that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery. 6-Br-DTC has been found to have a variety of biochemical and physiological effects, as well as numerous advantages and limitations for laboratory experiments.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Methodologies : The synthesis of 6-Bromo-1,1-dioxothiochroman-4-one and related compounds often involves the use of bromo (methoxymethyl)arenes under specific conditions. Such methodologies are crucial for preparing various derivatives used in research and industrial applications (Khanapure & Biehl, 1990).
One-pot Synthesis : Innovations in synthesis include a one-pot approach, which is more efficient and environmentally friendly compared to traditional methods. This approach minimizes resource consumption and pollution (Zhou et al., 2013).
Regioselective Synthesis : The ability to control the regiochemistry in the synthesis of polysaccharide derivatives, including those similar to 6-Bromo-1,1-dioxothiochroman-4-one, significantly impacts properties like solubility and optical behavior (Fox & Edgar, 2011).
Applications in Photoprotection and Crosslinking
Photolabile Protecting Group : Compounds similar to 6-Bromo-1,1-dioxothiochroman-4-one have been used as photolabile protecting groups for aldehydes and ketones, demonstrating potential in light-sensitive applications (Lu et al., 2003).
Nucleic Acid Crosslinking : Some derivatives have shown promise in crosslinking nucleic acids, offering potential applications in genetic research and molecular biology (Summerton & Bartlett, 1978).
Chemical Reactivity and Synthesis of Complex Structures
Synthesis of Complex Molecules : The reactivity of such compounds facilitates the construction of complex molecular structures, including natural product derivatives and heterocycles, important in various fields of chemistry (Greshock & Funk, 2002).
Versatile Reactivity : Its versatility in chemical reactions makes it a valuable compound in the synthesis of a wide range of chemical structures, from simple to highly complex molecular architectures.
作用機序
Result of Action
- Molecular and Cellular Effects:
- Given its structure, the compound may scavenge free radicals, protecting cells from oxidative damage. Some derivatives of this compound have demonstrated antiangiogenic effects against proangiogenic cytokines . Investigate its impact on cancer cell viability (e.g., HEP3BPN 11, MDA 453, HL 60). Molecular docking studies can provide insights into its binding sites and potential interactions .
特性
IUPAC Name |
6-bromo-1,1-dioxo-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDGASJWZBLPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,1-dioxothiochroman-4-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-trifluoroethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1519319.png)
![2-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1519321.png)
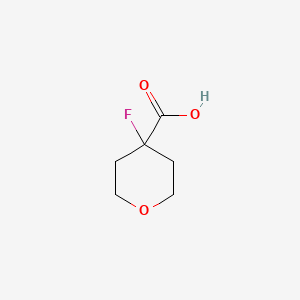

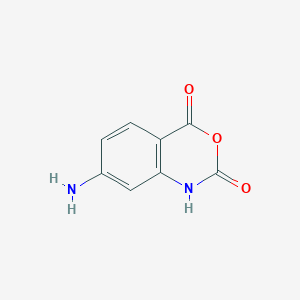
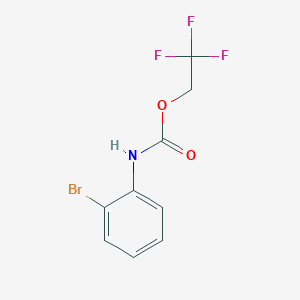
![tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519327.png)


